molecular formula C9H7ClO4 B8664651 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid

7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid

Cat. No. B8664651
M. Wt: 214.60 g/mol
InChI Key: JMIKCDZBVNZHGZ-UHFFFAOYSA-N
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Patent
US04255580

Procedure details

49 g of 7-amino-1,4-benzodioxane-5-carboxylic acid, 200 ml of water and 50 ml of hydrochloric acid were introduced into a balloon flask provided with an agitator and a thermometer. The mixture was cooled to 5° C. and then a solution of 17.5 g of sodium nitrite in 38 ml of water was added. The suspension was then poured into a solution of 20 g of cuprous chloride in 75 ml of hydrochloric acid. The precipitate was dried off, washed and dissolved in a solution of 42 g of sodium bicarbonate in 420 ml of water. The solution was filtered and treated with 100 ml of hydrochloric acid. 50 g of 7-chloro-1,4-benzodioxane-5-carboxylic acid was produced (M.P.: 180° C.; yield: 92.7%).
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two
Name
Quantity
38 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([C:12]([OH:14])=[O:13])[C:5]2[O:10][CH2:9][CH2:8][O:7][C:6]=2[CH:11]=1.N([O-])=O.[Na+].[ClH:19]>O>[Cl:19][C:2]1[CH:3]=[C:4]([C:12]([OH:14])=[O:13])[C:5]2[O:10][CH2:9][CH2:8][O:7][C:6]=2[CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
49 g
Type
reactant
Smiles
NC=1C=C(C2=C(OCCO2)C1)C(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
17.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
38 mL
Type
solvent
Smiles
O
Step Three
Name
cuprous chloride
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
75 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with an agitator
CUSTOM
Type
CUSTOM
Details
The precipitate was dried off
WASH
Type
WASH
Details
washed
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in a solution of 42 g of sodium bicarbonate in 420 ml of water
FILTRATION
Type
FILTRATION
Details
The solution was filtered
ADDITION
Type
ADDITION
Details
treated with 100 ml of hydrochloric acid

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C2=C(OCCO2)C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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